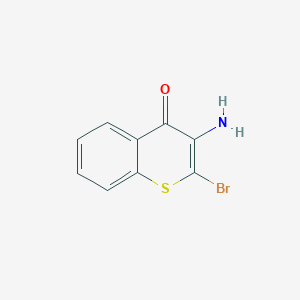

3-amino-2-bromo-4H-thiochromen-4-one

Description

Overview of Thiochromenone Scaffolds and Related Heterocycles in Organic and Medicinal Chemistry Research

Thiochromenone, or 4H-thiochromen-4-one, is a sulfur-containing heterocyclic compound structurally analogous to chromone, where the oxygen atom in the pyran ring is replaced by sulfur. preprints.orgnih.gov This substitution imparts distinct electronic and steric characteristics that significantly influence the molecule's reactivity and biological interactions. rsc.org The incorporation of sulfur can enhance properties like lipophilicity and membrane permeability, making these scaffolds highly attractive in drug design. rsc.org

Thiochromenone and its derivatives, including the reduced thiochromane scaffold, are recognized as "privileged scaffolds" in medicinal chemistry. preprints.org This term denotes molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. rsc.org Research has demonstrated that compounds based on the thiochromenone core exhibit a wide range of potent biological effects, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-parasitic, and anti-inflammatory properties. preprints.orgnih.govrsc.org For instance, certain thiochromenone derivatives have shown the ability to inhibit tumor cell growth and induce apoptosis, while others have demonstrated significant efficacy against various microbial pathogens. preprints.orgnih.gov The versatility of this scaffold makes it a focal point for the development of novel therapeutic agents. nih.gov

Rationale for the Academic Investigation of 3-amino-2-bromo-4H-thiochromen-4-one

The specific academic interest in this compound stems from a rational drug design approach, where a known bioactive scaffold (thiochromenone) is systematically modified to explore and optimize its pharmacological potential. The introduction of amino and bromo substituents at the 2nd and 3rd positions of the thiochromenone ring is a deliberate strategy to modulate the compound's physicochemical and biological properties.

Influence of Substituents: Structure-activity relationship (SAR) studies on related heterocyclic systems have shown that the nature and position of substituents are critical for bioactivity. nih.gov

A bromo substituent (-Br) , as a halogen, can increase the compound's lipophilicity, which may improve its ability to cross cellular membranes. Furthermore, bromine can act as a potent electron-withdrawing group, altering the electronic distribution of the ring system and potentially enhancing binding affinity or modifying the mechanism of action. nih.gov Studies on related scaffolds have indicated that the presence of bromine can specifically enhance antifungal activity. nih.gov

Therefore, the synthesis and investigation of this compound are driven by the hypothesis that the unique combination of these two functional groups on the thiochromenone core could lead to a compound with novel or enhanced biological activity, unique target specificity, and potentially improved drug-like properties compared to the parent scaffold or other derivatives.

Historical Development and Synthetic Evolution of Amino- and Bromo-Substituted Heterocyclic Systems

The synthesis of functionalized thiochromenones has evolved significantly over time, moving from classical multi-step procedures to more efficient and versatile modern methodologies.

Early and Classical Methods: One of the earliest approaches to the thiochromenone core involved the bromination of its saturated precursor, thiochroman-4-one (B147511), followed by a dehydrohalogenation step to introduce the double bond and form the desired thiochromenone. preprints.orgpreprints.org The introduction of specific substituents often required separate, sequential reactions. For instance, obtaining bromo-substituted thiochromenones could be achieved by reacting thiochroman-4-ones with phosphorus tribromide (PBr3). researchgate.net The synthesis of amino-substituted heterocycles often involved the reaction of a halogenated precursor with an amine source. For example, 3-amino-chromen-2-ones have been synthesized by condensing 3-bromo-chromen-2-one with various amines. paruluniversity.ac.in This highlights a classical pathway where a bromo-substituted intermediate is used to introduce an amino group via nucleophilic substitution.

Modern Synthetic Strategies: Contemporary organic synthesis has focused on developing more efficient, one-pot, and cascade reactions to build molecular complexity rapidly. rsc.org

One-Pot Syntheses: Researchers have developed one-pot methods for synthesizing the thiochromenone scaffold from starting materials like 3-(arylthiol)propanoic acids, which work well with a variety of substrates bearing both electron-withdrawing and electron-donating groups. preprints.org

Catalysis: Palladium-catalyzed and nickel-catalyzed cross-coupling reactions have emerged as powerful tools. rsc.orgnih.gov For instance, nickel-catalyzed carbonylative reactions using aromatic sulfonyl chlorides and alkynes provide a modern route to thiochromenones. rsc.org These methods often offer higher yields, better functional group tolerance, and greener reaction conditions compared to older techniques.

Multi-Component Reactions (MCRs): For related heterocyclic systems like chromenes, three-component reactions involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenol (B47542) derivative have become a popular and efficient method for generating 2-amino-substituted scaffolds in a single step. nih.govmdpi.com

The synthesis of a specifically substituted compound like this compound would likely leverage these modern strategies, possibly involving the initial synthesis of a 2,3-dibromo-thiochromanone intermediate followed by selective amination at the 3-position, or a more advanced route using catalytic methods to install the required functionalities.

Data Tables

Table 1: Summary of Biological Activities of Thiochromenone and Related Scaffolds

| Scaffold Type | Reported Biological Activities | Reference(s) |

|---|---|---|

| Thiochromenones | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant, Antiplatelet aggregation | preprints.org |

| Thiochromanes | Antibacterial, Antifungal, Anti-leishmanial, Anticancer | nih.govrsc.org |

| 4H-thiochromen-4-one 1,1-dioxide | Anti-parasitic (Malaria, Leishmaniasis, Trypanosomiasis) | nih.gov |

| Amino-substituted Chromenes | Anticancer, Antifungal | nih.gov |

| Bromo-substituted Thiochromenes | Precursors for functionalized derivatives, potential for enhanced antifungal activity | nih.govresearchgate.net |

Table 2: Selected Synthetic Methodologies for Thiochromenone Scaffolds

| Method | Description | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Classical Cyclization | Bromination of thiochroman-4-one followed by dehydrohalogenation. | Br₂, Base | preprints.orgpreprints.org |

| One-Pot Synthesis | Cyclization of 3-(arylthiol)propanoic acids. | Fuming sulfuric acid | preprints.org |

| Nickel-Catalyzed Carbonylation | One-pot reaction of aromatic sulfonyl chlorides and alkynes. | Nickel catalyst | rsc.org |

| Cross-Coupling Reaction | Construction of 2-aryl-4H-thiochromen-4-ones from 2-sulfinyl-thiochromones. | Palladium(II), Lewis acid | nih.gov |

Structure

3D Structure

Properties

CAS No. |

61423-72-1 |

|---|---|

Molecular Formula |

C9H6BrNOS |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

3-amino-2-bromothiochromen-4-one |

InChI |

InChI=1S/C9H6BrNOS/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2 |

InChI Key |

FULBBPMRCPSLOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(S2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Bromo 4h Thiochromen 4 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 3-amino-2-bromo-4H-thiochromen-4-one Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the sequential introduction of the amino and bromo groups onto a pre-formed 4H-thiochromen-4-one core.

Primary Disconnections:

C-N Bond Disconnection: The amino group at the C-3 position can be retrosynthetically disconnected to a 2-bromo-4H-thiochromen-4-one precursor. This suggests a forward synthesis involving the amination of a halogenated intermediate.

C-Br Bond Disconnection: The bromo group at the C-2 position can be disconnected to a 3-amino-4H-thiochromen-4-one precursor. This implies a synthetic route where the amino group is introduced first, followed by regioselective bromination.

Thiochromenone Ring Disconnection: The entire thiochromenone core can be disconnected into simpler acyclic precursors, such as a substituted thiophenol and a three-carbon electrophilic component. This approach would involve a cyclization reaction as a key step in the forward synthesis.

These disconnections lead to two primary synthetic strategies:

Linear Synthesis: Construction of the 4H-thiochromen-4-one scaffold followed by sequential functionalization at the C-2 and C-3 positions.

Convergent Synthesis: Preparation of functionalized precursors that are then cyclized to form the desired substituted thiochromenone.

Synthesis and Optimization of Key Starting Materials and Intermediates

One established method for the synthesis of thiochroman-4-ones involves the reaction of a thiophenol with an α,β-unsaturated acid, such as acrylic acid or its derivatives, often in the presence of a strong acid like methanesulfonic acid. Another approach is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. These propanoic acids can be synthesized from the reaction of thiophenols with β-propiolactone or 3-halopropanoic acids.

Optimization of these syntheses often involves varying the reaction conditions, such as temperature, reaction time, and the choice of catalyst, to maximize the yield and purity of the thiochroman-4-one (B147511) intermediate.

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges.

Strategies for Regioselective Halogenation and Subsequent Amination

A plausible route to the target molecule involves the initial regioselective halogenation of the 4H-thiochromen-4-one core, followed by amination.

Regioselective Bromination: The C-2 position of the 4H-thiochromen-4-one ring is susceptible to electrophilic attack. Direct bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride could potentially yield the 2-bromo-4H-thiochromen-4-one intermediate. Optimization of the reaction conditions would be crucial to ensure high regioselectivity and avoid side reactions.

Subsequent Amination: The resulting 2-bromo-4H-thiochromen-4-one could then undergo nucleophilic substitution to introduce the amino group at the C-3 position. This could be achieved through various amination methods, such as reaction with ammonia, a protected amine source, or via a Buchwald-Hartwig amination protocol. The choice of the aminating agent and reaction conditions would need to be carefully selected to favor substitution at the C-3 position, potentially via an addition-elimination mechanism.

Cyclization Reactions and Ring-Closure Approaches to the Thiochromenone Core

An alternative to functionalizing a pre-existing thiochromenone is to construct the ring from precursors that already contain the desired functionalities or their synthetic equivalents.

A potential cyclization strategy could involve the reaction of a 2-halothiophenol with a suitably substituted three-carbon component that already contains the amino and bromo functionalities in a protected or masked form. For instance, a reaction with a derivative of 2,3-dibromopropionyl chloride, followed by amination and cyclization, could be envisioned. However, controlling the regiochemistry of such a cyclization would be a significant challenge.

Another approach involves the intramolecular cyclization of a β-(2-(methylthio)phenyl)-β-aminobromoacrylate derivative. This precursor could be assembled through a series of steps, and its subsequent acid- or base-catalyzed cyclization would lead to the desired thiochromenone scaffold.

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds in a single step. While a direct MCR for this compound has not been reported, analogous reactions for the synthesis of 2-amino-4H-chromenes and other related heterocycles suggest its feasibility. researchgate.net

A hypothetical three-component reaction could involve a thiophenol, a source of the C2-C3-C4 fragment bearing the amino and bromo groups, and a carbonyl source. For example, the reaction of a thiophenol with a 2-bromo-3-aminopropenal equivalent and a suitable oxidizing agent could potentially lead to the formation of the target molecule. The development of such an MCR would require significant investigation into the appropriate starting materials and reaction conditions.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact.

Key Green Chemistry Principles and Their Application:

| Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize the generation of waste products. |

| Atom Economy | Utilizing multicomponent reactions or other synthetic strategies that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents, such as replacing hazardous solvents like carbon tetrachloride with greener alternatives. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents where possible, and minimizing the use of auxiliary substances. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources whenever feasible. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps and the generation of waste. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. |

For instance, the use of a catalytic amount of a Lewis acid in cyclization reactions instead of a stoichiometric amount of a strong acid would be a greener approach. Similarly, exploring solvent-free reaction conditions or the use of microwave-assisted synthesis could reduce energy consumption and reaction times.

Investigation of Stereochemical Control and Regioselectivity in Analogous Synthetic Transformations

The precise control of stereochemistry and regioselectivity is paramount in the synthesis of complex heterocyclic molecules. In the context of thiochromen-4-one analogs, researchers have explored various strategies to direct the outcomes of chemical reactions, ensuring the formation of the desired isomer.

Regioselectivity:

The substitution pattern on the thiochromen-4-one ring is largely dictated by the choice of starting materials and reaction conditions. For instance, the synthesis of (E)-3-((Alkylamino)methylene)-2-thioxothiochroman-4-one derivatives has been achieved with high regioselectivity. A catalyst-free reaction between 4-hydroxydithiocoumarin and isocyanide yields substitution specifically at the C-3 position. nih.gov This protocol demonstrates excellent regioselectivity and offers benefits such as a broad substrate scope, good yields, and catalyst-free conditions. nih.gov

Further examples of regioselective control include the cyclization of 3-hydroxy-2-cyclohex-2'-enylthiochromen-4-one. Treatment of this substrate with different reagents leads to distinct, regioselective cyclized products. For example, using palladium (bisbenzonitrile) chloride results in a linearly cyclized product, tetrahydrobenzofuro[3,2-b]thiochromen-6-one. researchgate.net In another instance, a thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, catalyzed by potassium carbonate, proceeds with regioselective formation of C-C and C-S bonds to yield thieno[2,3-b]thiochromen-4-one oximes. rsc.org

The following table summarizes different regioselective transformations in the synthesis of thiochromen-4-one analogs.

| Starting Material | Reagent/Catalyst | Key Transformation | Product | Reference |

| 4-hydroxydithiocoumarin and isocyanide | None (catalyst-free) | Aminomethylene substitution | (E)-3-aminomethylene-2-thioxothiochroman-4-one derivatives | nih.gov |

| 3-hydroxy-2-cyclohex-2'-enylthiochromen-4-one | Palladium (bisbenzonitrile) chloride | Linear cyclization | Tetrahydrobenzofuro[3,2-b]thiochromen-6-one | researchgate.net |

| 4-hydroxydithiocoumarins and trans-β-nitrostyrenes | K2CO3 | Thio[3+2] cyclization | Thieno[2,3-b]thiochromen-4-one oximes | rsc.org |

Stereochemical Control:

Achieving a specific stereochemistry is crucial when chiral centers are present in the target molecule. In the synthesis of thiochroman-4-one derivatives, stereoselective methods have been reported. One such approach involves the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. researchgate.net This method proceeds via a stereoselective conjugate addition of the thiophenol to the α,β-unsaturated enone system. researchgate.net

High diastereoselectivity has also been observed in cascade reactions. For example, a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates results in the formation of highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org While not a direct synthesis of a thiochromen-4-one, this demonstrates a powerful strategy for controlling stereochemistry in complex ring formations that could be adapted to related systems.

Methodological Advancements in Scalable Synthesis for Research Purposes

The transition from a laboratory-scale synthesis to a procedure capable of producing larger, research-level quantities of a compound requires methodologies that are not only high-yielding but also efficient, cost-effective, and safe. Recent advancements in synthetic chemistry have addressed these challenges for thiochromen-4-one and related heterocyclic systems.

One-Pot Syntheses:

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, represent a significant advancement in efficiency. They reduce the need for intermediate purification steps, saving time, solvents, and resources. A one-pot synthesis for thiochromones has been developed starting from 3-(arylthiol)propanoic acids. preprints.orgpreprints.org This approach is noted for its time and cost savings, increased efficiency, and reduced waste generation, making it an attractive method for scalable production. preprints.org

Efficient Cross-Coupling Strategies:

Modern cross-coupling reactions provide powerful tools for constructing complex molecules. A concise and efficient strategy for the synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been developed using a Lewis acid and palladium(II)-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. acs.orgnih.gov This methodology is flexible, has a wide scope for different functional groups, and can be used to construct diverse libraries of thioflavone compounds, indicating its potential for scalable research applications. acs.orgnih.gov

The key features of this scalable cross-coupling approach are presented in the table below.

| Reaction Type | Substrates | Catalyst System | Key Advantages | Reference |

| Suzuki-Miyaura type Cross-Coupling | 2-sulfinyl-thiochromones and arylboronic acids | Lewis acid and Palladium(II) with XPhos ligand | Concise, efficient, broad substrate scope, good for library synthesis | acs.orgnih.gov |

High-Pressure and Greener Methodologies:

The use of high-pressure reactors, such as the Q-tube, offers a secure and efficient alternative to conventional heating methods. A high-pressure-assisted synthesis of thiochromeno[4,3-b]pyridine derivatives has been developed, which is described as an environmentally benign tool. acs.org Such green chemistry approaches are increasingly important for sustainable and scalable synthesis. The practicality of scaling up has also been demonstrated in the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes, where a gram-scale synthesis was successfully performed. researchgate.net These examples highlight a trend towards developing synthetic protocols that are not only chemically efficient but also environmentally responsible and suitable for producing larger quantities of material for research.

Chemical Reactivity, Functionalization, and Derivatization of 3 Amino 2 Bromo 4h Thiochromen 4 One

Reactivity at the Bromine Center: Advanced Transformation Pathways

The bromine atom attached to the C-2 position of the thiochromenone core is a key handle for introducing molecular diversity. As a vinyl bromide integrated into an electron-deficient enone system, its reactivity is primed for several advanced transformation pathways, most notably palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (SNAr) and Related Transformations

Direct nucleophilic substitution at an unsaturated carbon center, such as the C-2 position of 3-amino-2-bromo-4H-thiochromen-4-one, does not typically proceed through classical SN1 or SN2 mechanisms. wikipedia.orglibretexts.org Such reactions on vinyl halides are generally disfavored. wikipedia.org For a substitution to occur, alternative mechanistic pathways would be necessary. One possibility is a Michael addition-elimination mechanism, where a nucleophile adds to the C-3 position, followed by elimination of the bromide ion. However, the presence of the amino group at C-3 may influence the electronic properties and steric environment, potentially complicating this pathway.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Functionalization

Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for the functionalization of the C-2 position. The vinyl bromide moiety is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds by reacting the bromo-thiochromenone with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the unprotected amine present on the substrate. libretexts.orgnih.gov Successful Suzuki couplings have been demonstrated on structurally related compounds like bromo-thiophenes, suggesting high feasibility for this transformation. researchgate.net

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. nih.gov Its applicability to similar heterocyclic systems, such as bromochromones and 2-amino-3-bromopyridines, has been well-documented, indicating that this compound would be a suitable substrate for introducing alkynyl moieties. researchgate.netresearchgate.netnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While typically used to introduce an amino group, it can also couple an existing aryl or vinyl halide with a primary or secondary amine. wikipedia.org Applying this reaction to this compound could be used to synthesize C-2 aminated derivatives. A potential challenge is competitive self-coupling or reaction at the existing C-3 amino group; however, careful selection of ligands and reaction conditions can often mitigate these side reactions, as demonstrated in the coupling of other amino-substituted halo-heterocycles. nih.govacs.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Resulting C-2 Substituent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl/Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, K₃PO₄, LiHMDS | Amino |

Radical Reactions and Their Mechanistic Implications

The carbon-bromine bond in vinyl bromides can undergo homolytic cleavage to generate vinyl radicals, particularly under photochemical or transition metal-catalyzed conditions. rsc.orgnih.govrsc.org These highly reactive intermediates can participate in a variety of transformations. For instance, radical vinylation can occur where the vinyl radical generated from the thiochromenone adds to another molecule, propagating a radical chain. rsc.org Another pathway involves the coupling of the vinyl radical with other radical species, such as sulfur-centered radicals generated from thiols, to form new C-S bonds. nih.gov The reaction mechanism typically involves the formation of the vinyl radical, which is then trapped by a suitable partner. The stereoselectivity of such reactions can be variable, depending on the stability and geometry of the radical intermediate. nih.gov

Reactivity and Functionalization of the Amino Group

The primary amino group at the C-3 position is a versatile nucleophile, enabling a wide range of functionalization reactions to modify the properties of the thiochromenone scaffold.

Acylation, Sulfonylation, and Carbamoylation Reactions

The C-3 amino group can be readily acylated using standard reagents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common and straightforward method for introducing a variety of acyl groups. Similar N-acylation has been reported on analogous 2-(aminomethylene)benzo[b]thiophene-3(2Н)-one systems. nih.govbeilstein-journals.org

Similarly, sulfonylation can be achieved by reacting the amino group with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to yield stable sulfonamides. Carbamoylation can be accomplished through reaction with isocyanates to produce ureas or with carbamoyl (B1232498) chlorides to form carbamates, providing further avenues for derivatization.

Alkylation and Reductive Amination Strategies

Direct alkylation of the C-3 amino group with alkyl halides is a possible transformation. However, this method often suffers from a lack of control, leading to mixtures of mono- and di-alkylated products, and in some cases, quaternary ammonium (B1175870) salts. masterorganicchemistry.com The N-alkylation of related amino-heterocycles, such as 2-aminothiophenes, has been reported to be particularly challenging under mild conditions. nih.gov

A more controlled and widely used alternative for mono-alkylation is reductive amination . masterorganicchemistry.comwikipedia.org This one-pot procedure involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate enamine or imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgyoutube.com The use of mild and selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is crucial as they preferentially reduce the protonated imine/enamine intermediate over the carbonyl starting material. masterorganicchemistry.comnih.gov This method avoids the issue of over-alkylation and provides a reliable route to a diverse range of N-substituted derivatives. youtube.com

| Carbonyl Compound | Reducing Agent | Resulting N-Substituent |

|---|---|---|

| Formaldehyde | NaBH₃CN | Methyl |

| Acetaldehyde | NaBH(OAc)₃ | Ethyl |

| Benzaldehyde | NaBH₃CN | Benzyl |

| Acetone | NaBH(OAc)₃ | Isopropyl |

| Cyclohexanone | NaBH₃CN | Cyclohexyl |

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-3 position of this compound is a key site for functionalization. It can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases (imines or azomethines). nih.govekb.eg This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of the C=N double bond in the product extends the conjugation of the system, which can have significant effects on the molecule's electronic and photophysical properties. These Schiff bases are important intermediates for the synthesis of more complex heterocyclic systems and have been studied for their potential biological activities. semanticscholar.org

The general reaction is as follows:

This compound + R¹R²C=O → 2-bromo-3-(R¹R²C=N)-4H-thiochromen-4-one + H₂O

Detailed research has shown that Schiff bases derived from heterocyclic amines can be synthesized efficiently using various methods, including conventional heating or exposure to ultrasound. nih.gov The stability of the resulting imine is often enhanced when derived from aromatic aldehydes due to increased conjugation. nih.gov

Table 1: Examples of Schiff Base Formation

| Carbonyl Compound | Reactant Structure | Expected Product Name | Product Structure |

|---|---|---|---|

| Benzaldehyde | C₆H₅CHO | 3-(benzylideneamino)-2-bromo-4H-thiochromen-4-one | C₁₆H₁₀BrNOS |

| Acetone | (CH₃)₂CO | 2-bromo-3-(propan-2-ylideneamino)-4H-thiochromen-4-one | C₁₂H₁₀BrNOS |

| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | 2-bromo-3-((4-nitrophenyl)methyleneamino)-4H-thiochromen-4-one | C₁₆H₉BrN₂O₃S |

| Salicylaldehyde | HOC₆H₄CHO | 2-bromo-3-((2-hydroxyphenyl)methyleneamino)-4H-thiochromen-4-one | C₁₆H₁₀BrNO₂S |

Diazotization and Subsequent Derivatization Pathways

The aromatic-like primary amino group of this compound can be converted into a diazonium salt through diazotization. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C). nih.gov The resulting 2-bromo-4-oxo-4H-thiochromen-3-diazonium salt is a highly versatile intermediate.

Diazonium salts are valuable in synthetic chemistry because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be displaced by a wide variety of nucleophiles. This allows for the introduction of numerous functional groups at the C-3 position. Reactions involving the replacement of the diazonium group, often catalyzed by copper(I) salts, are known as Sandmeyer reactions. nih.gov

Key derivatization pathways include:

Halogenation: Treatment with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively. nih.gov

Cyanation: Reaction with CuCN yields the corresponding nitrile derivative.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution produces the 3-hydroxy derivative.

Fluorination: The Balz-Schiemann reaction, involving the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, can be used to install a fluorine atom.

While specific studies on the diazotization of 3-aminoindoles and 3-aminopyrroles have shown that stable diazonium species can be isolated under certain "interrupted" conditions, typically these intermediates are generated and used in situ due to their potential instability. researchgate.net

Table 2: Potential Derivatizations via Diazonium Salt Intermediate

| Reagent(s) | Reaction Type | Resulting Functional Group at C-3 | Product Name |

|---|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl | 2-bromo-3-chloro-4H-thiochromen-4-one |

| CuBr / HBr | Sandmeyer | -Br | 2,3-dibromo-4H-thiochromen-4-one |

| CuCN / KCN | Sandmeyer | -CN | 2-bromo-4-oxo-4H-thiochromen-3-carbonitrile |

| H₂O / H₂SO₄, Δ | Hydrolysis | -OH | 2-bromo-3-hydroxy-4H-thiochromen-4-one |

| HBF₄, then Δ | Balz-Schiemann | -F | 2-bromo-3-fluoro-4H-thiochromen-4-one |

| KI | Substitution | -I | 2-bromo-3-iodo-4H-thiochromen-4-one |

Reactions Involving the Thiochromenone Ring System

Electrophilic Aromatic Substitution on the Benzo Ring (if applicable)

The benzo portion of the thiochromenone ring can undergo electrophilic aromatic substitution. The feasibility and regioselectivity of such reactions are governed by the combined electronic effects of the substituents on the aromatic ring. The sulfur atom acts as an ortho, para-director and is activating due to lone pair donation into the ring. Conversely, the carbonyl group at C-4 is a deactivating, meta-directing group.

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group at the C-4 position is an electrophilic center and is susceptible to nucleophilic attack. This is a characteristic reaction of ketones. psu.edu

Reduction: The carbonyl can be reduced to a secondary alcohol (4-hydroxy-thiochromene derivative) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Stereoselective reductions of related thiochromenone oximes have been reported, suggesting that control of stereochemistry at the C-4 position is possible. researchgate.net

Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols. This provides a route to introduce a new carbon-carbon bond at the C-4 position.

These reactions transform the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized chiral center, opening avenues for the synthesis of chiral thiochromane derivatives.

Ring-Opening, Ring-Expansion, and Rearrangement Reactions

The thiochromenone scaffold, while generally stable, can undergo ring transformations under specific conditions.

Ring-Opening: Strong bases or certain nucleophiles can induce the opening of the thiopyran ring. For instance, treatment of related 3,4-dibromothiochromans with a base is known to result in ring contraction to form benzothiophene (B83047) derivatives. researchgate.net While this compound has a different substitution pattern, the potential for base-mediated rearrangements exists.

Rearrangements: Acid-catalyzed reactions can sometimes lead to skeletal rearrangements. Reviews on the chemistry of thiochroman-4-ones show various transformations, including cleavage reactions that can lead to benzo[b]thiophen-3-ones. researchgate.net

These reactions are highly dependent on the specific reagents and conditions employed and highlight the complex reactivity of the thiochromenone core.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems Involving this compound

The multiple reactive sites in this compound make selectivity a critical consideration in its chemical transformations.

Chemoselectivity: A key challenge is to selectively target one functional group in the presence of others.

The nucleophilic amino group can compete with the electrophilic carbonyl group for reagents. For example, when reacting with an acylating agent, both N-acylation and O-acylation (of the enol form) are possible.

The C-Br bond, being a vinyl bromide, is generally less reactive towards nucleophilic substitution than an alkyl bromide but could potentially react under conditions used for cross-coupling reactions (e.g., Suzuki, Heck). This allows for selective functionalization if the other groups are protected or unreactive under the chosen conditions.

Reduction with a mild reagent like NaBH₄ would selectively reduce the C=O bond, leaving the aromatic ring and C=C double bond intact.

Regioselectivity: This is most relevant in electrophilic aromatic substitution on the benzo ring, as discussed in section 3.3.1. The positions C-5 and C-7 are the most likely sites for substitution, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Stereoselectivity: The primary source of stereochemistry arises from reactions at the C-4 carbonyl group. Its reduction or reaction with an organometallic reagent creates a new stereocenter. The approach of the nucleophile can be influenced by the existing substituents on the thiopyran ring, potentially leading to diastereoselective outcomes. For example, the reduction of a bulky C-3 substituted thiochromenone may favor the formation of one diastereomer over the other. researchgate.net

Controlling these selectivity aspects is fundamental to harnessing the synthetic potential of this compound for the construction of complex and well-defined molecular architectures.

Detailed Mechanistic Investigations of Key Reaction Pathways

The unique structural arrangement of this compound, featuring an α-bromo enaminone system within a thiochromen-4-one scaffold, gives rise to a rich and varied chemical reactivity. The interplay between the electron-donating amino group, the electron-withdrawing carbonyl and bromo substituents, and the conjugated π-system dictates the compound's behavior in various chemical transformations. This section delves into the detailed mechanistic investigations of key reaction pathways, providing insights into the electronic effects, intermediates, and transition states that govern its functionalization and derivatization.

The core reactivity of this compound is centered around two primary sites: the electrophilic carbon at the C2 position, bearing the bromo substituent, and the nucleophilic character of the enamine subsystem. Consequently, two major reaction pathways are of significant interest: nucleophilic substitution reactions that displace the bromide ion and palladium-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

The presence of a bromine atom at the C2 position, which is part of an α,β-unsaturated ketone system, renders this position susceptible to nucleophilic attack. The enamine character, resulting from the amino group at C3, plays a crucial role in modulating this reactivity. The nitrogen lone pair can donate electron density into the conjugated system, which can influence the reaction mechanism. masterorganicchemistry.com

A plausible mechanistic pathway for the nucleophilic substitution at the C2 position is an addition-elimination mechanism. In this pathway, a nucleophile adds to the C2 carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the bromide ion restores the double bond and yields the substituted product.

The reaction can be visualized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the π-bond between C2 and C3. This results in the formation of a tetrahedral intermediate. The electron-donating nature of the amino group can stabilize the developing positive charge on the C3 carbon in the transition state.

Intermediate Formation: A transient tetrahedral intermediate is formed, where the negative charge is delocalized across the enolate system, including the carbonyl oxygen.

Elimination of Bromide: The lone pair on the adjacent nitrogen or the reformation of the carbonyl double bond can facilitate the expulsion of the bromide ion as a good leaving group. This step regenerates the conjugated system and leads to the final substituted product.

| Step | Description | Key Species Involved |

| 1 | Nucleophilic attack on the C2 carbon | This compound, Nucleophile (Nu⁻) |

| 2 | Formation of a tetrahedral intermediate | Tetrahedral intermediate with a negative charge delocalized on the enolate system |

| 3 | Elimination of the bromide ion | Tetrahedral intermediate, Bromide ion (Br⁻) |

| 4 | Formation of the substituted product | 3-amino-2-substituted-4H-thiochromen-4-one |

The carbon-bromine bond in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new C-C and C-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings can be envisaged for the derivatization of this scaffold. A general mechanistic cycle for these transformations involves a sequence of oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination steps. nih.gov

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. nih.gov The catalytic cycle for the coupling of this compound with an organoboron compound (R-B(OR)₂) can be described as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiochromenone substrate. This step involves the coordination of the palladium to the C-Br bond, followed by the cleavage of the bond to form a Pd(II) intermediate. nih.gov

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers the organic group (R) to the palladium center, displacing the bromide ion. This step regenerates the halide, which is then removed from the coordination sphere of the palladium. illinois.edu

Reductive Elimination: The two organic groups on the palladium complex (the thiochromenone moiety and the R group) couple and are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. The catalyst can then enter another catalytic cycle.

| Catalytic Cycle Step | Description | Key Species Involved |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond | This compound, Pd(0) catalyst |

| Transmetalation | Transfer of the organic group from the organoboron reagent to the Pd(II) center | Organopalladium(II) complex, Organoboron reagent, Base |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst | Di-organopalladium(II) complex |

These mechanistic considerations provide a framework for understanding and predicting the reactivity of this compound. The ability to undergo both nucleophilic substitutions and a variety of palladium-catalyzed cross-coupling reactions makes it a versatile building block for the synthesis of a diverse range of functionalized thiochromenone derivatives. Further computational and experimental studies would be invaluable in providing more quantitative insights into the energetics of these reaction pathways and the structures of the transition states involved.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Isomeric Distinction

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. For 3-amino-2-bromo-4H-thiochromen-4-one, HRMS would be used to obtain a highly accurate mass-to-charge ratio (m/z). This allows for the calculation of a molecular formula (C₉H₆BrNOS), which can be compared against the theoretical value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by two mass units.

In the context of synthesis, HRMS is invaluable for tracking the progress of a reaction. By analyzing aliquots from the reaction mixture, researchers can identify intermediates, byproducts, and the final product, thereby elucidating the reaction pathway. Furthermore, if isomeric byproducts were formed during the synthesis, HRMS could distinguish between them, provided they have different elemental compositions or can be separated chromatographically prior to mass analysis.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value for C₉H₆BrNOS |

| Molecular Formula | C₉H₆BrNOS |

| Monoisotopic Mass | 270.9357 u |

| Theoretical [M+H]⁺ (⁷⁹Br) | 271.9435 |

| Theoretical [M+H]⁺ (⁸¹Br) | 273.9414 |

| Isotopic Pattern | Characteristic 1:1 ratio for Bromine |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

While 1D NMR (¹H and ¹³C) provides initial information on the chemical environments of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, this would primarily show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations from the aromatic protons to the carbonyl carbon (C4) and the carbons of the heterocyclic ring would be expected. The protons of the amino group could show a correlation to the C3 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would be particularly useful for determining the preferred conformation of the amino group relative to the rest of the molecule by observing spatial correlations between the NH₂ protons and nearby aromatic protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H-5 | ~8.0-8.2 | ~125-128 | C4, C7, C4a | H-6 |

| H-6 | ~7.4-7.6 | ~126-129 | C8, C4a | H-5, H-7 |

| H-7 | ~7.6-7.8 | ~133-136 | C5, C8a | H-6, H-8 |

| H-8 | ~7.5-7.7 | ~124-127 | C6, C8a | H-7 |

| -NH₂ | ~5.0-6.0 (broad) | - | C2, C3 | Aromatic Protons (depending on conformation) |

| C2 | - | ~115-120 | - | - |

| C3 | - | ~145-150 | - | - |

| C4 (C=O) | - | ~175-180 | - | - |

If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be instrumental in their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. This can reveal subtle differences in molecular packing and intermolecular interactions between different polymorphic forms or in supramolecular assemblies.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Intermolecular Interaction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. By successfully growing a single crystal of this compound, this technique could provide precise bond lengths, bond angles, and torsion angles. This would confirm the planarity of the thiochromenone core and provide the exact geometry of the amino group substituent.

Crucially, X-ray diffraction data would reveal the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. It would also show any potential π-π stacking interactions between the aromatic rings. As this molecule is achiral, the determination of absolute configuration is not applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. These two methods are complementary; some vibrations are more active in IR and others in Raman.

For this compound, IR spectroscopy would be expected to show strong absorption bands for the N-H stretches of the amino group (typically around 3300-3500 cm⁻¹) and a very strong absorption for the C=O stretch of the ketone (around 1650-1680 cm⁻¹). The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. Raman spectroscopy would be particularly sensitive to the vibrations of the C-S and C-Br bonds. This technique is also highly effective for monitoring the progress of a reaction, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amino) | Symmetric/Asymmetric Stretch | 3300-3500 (Medium-Strong) | Weak |

| C=O (Ketone) | Stretch | 1650-1680 (Strong) | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 (Medium) | Strong |

| C-N | Stretch | 1250-1350 (Medium) | Medium |

| C-S | Stretch | 600-800 (Weak) | Strong |

| C-Br | Stretch | 500-650 (Medium) | Strong |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior Studies

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system. The presence of the amino group (an auxochrome) and the thiochromenone core (a chromophore) would influence the wavelength of maximum absorption (λ_max). Studying the absorption profile in solvents of varying polarity could provide information about the nature of the electronic transitions.

If the compound is fluorescent, emission spectroscopy would be used to determine its emission spectrum, quantum yield, and excited-state lifetime. These photophysical parameters are critical for understanding the behavior of the molecule upon absorption of light and for potential applications in areas such as sensing or imaging.

Computational and Theoretical Investigations of 3 Amino 2 Bromo 4h Thiochromen 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential biological activity. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Studies of Ground States, Transition States, and Reaction Barriers

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For a molecule like 3-amino-2-bromo-4H-thiochromen-4-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground state geometry. semanticscholar.orgnih.gov This provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Furthermore, DFT is instrumental in exploring chemical reactions by locating transition states and calculating the associated energy barriers. This allows for the prediction of reaction mechanisms and the relative stability of intermediates, which is vital for understanding the synthesis and reactivity of the compound. For instance, studying the transition states involved in the functionalization of the thiochromenone core can guide synthetic strategies.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Thiochromen-4-one Scaffold

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.35 Å |

| C3-N | 1.38 Å | |

| C2-Br | 1.89 Å | |

| C4=O | 1.23 Å | |

| Bond Angle | C2-C3-N | 121.5° |

| Br-C2-C3 | 120.8° | |

| C3-C4=O | 122.3° |

Note: These are representative values for a substituted thiochromen-4-one core and not specific to this compound.

Ab Initio Methods for High-Accuracy Electronic Property Determination

For even higher accuracy in determining electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise calculations of properties like ionization potentials, electron affinities, and electronic transition energies. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for obtaining a deeper understanding of the electronic behavior of the molecule.

Molecular Dynamics Simulations for Conformational Analysis, Flexibility, and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are crucial for understanding the conformational flexibility of this compound, especially the orientation of the amino and bromo substituents.

By simulating the molecule's movement in a solvent environment (typically water), MD can reveal how solvent molecules interact with the compound and influence its conformation. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Screening and Molecular Docking Studies (focused on theoretical binding potential)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

For this compound, molecular docking studies could be performed to investigate its theoretical binding potential to various biological targets. The process involves preparing the 3D structure of the ligand and the target protein, followed by a docking simulation that predicts the binding pose and estimates the binding affinity, often expressed as a docking score or binding energy. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for a Thiochromenone Derivative with a Target Protein

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | LYS72, GLU91, PHE327 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

| Topoisomerase II | -9.2 | ASP479, ASN482, ARG486 |

Note: These are hypothetical binding affinities and interacting residues for a representative thiochromenone derivative to illustrate the output of a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov

For a series of thiochromen-4-one derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then developing a mathematical equation that relates these descriptors to the observed biological activity. This equation can then be used to predict the activity of this compound.

Table 3: Example of a QSAR Model Equation for a Series of Bioactive Thiochromenones

| Model Equation | pIC50 = 0.85 * LogP - 0.23 * MW + 1.5 * HBD + 2.1 |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.75 |

| Descriptor Definitions | |

| pIC50 | Negative logarithm of the half-maximal inhibitory concentration |

| LogP | Logarithm of the octanol-water partition coefficient |

| MW | Molecular Weight |

| HBD | Number of Hydrogen Bond Donors |

Note: This is a representative QSAR model to demonstrate the format and type of information provided. The descriptors and coefficients are illustrative.

Prediction and Validation of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods can also be used to predict the spectroscopic properties of molecules. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. nih.gov

These theoretical predictions are invaluable for several reasons. They can aid in the interpretation of experimental spectra, help to confirm the structure of a newly synthesized compound, and provide insights into the electronic transitions occurring within the molecule. Comparing the predicted spectra with experimentally obtained data serves as a powerful validation of both the computational methodology and the proposed molecular structure.

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Substituted Thiochromenone

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - H5 | 8.25 | 8.18 |

| ¹³C NMR (δ, ppm) - C4 | 178.5 | 177.9 |

| IR Frequency (cm⁻¹) - C=O stretch | 1645 | 1638 |

| UV-Vis λmax (nm) | 352 | 358 |

Note: These values are representative and intended to show the typical agreement between predicted and experimental spectroscopic data for similar compounds.

Investigation of Biological Activities: Mechanistic Insights and Target Identification Research

In Vitro Enzymatic Inhibition Studies and Kinetic Analysis of Molecular Interactions

Thiochromenone derivatives have been identified as inhibitors of various enzymes, playing roles in diverse pathologies. For instance, derivatives of the closely related thiochroman-4-one (B147511) have been investigated as inhibitors of N-Myristoyltransferase (NMT), a validated target in fungal infections jst.go.jp. The inhibitory potential of 3-amino-2-bromo-4H-thiochromen-4-one would likely be assessed against a panel of clinically relevant enzymes, such as kinases, proteases, or metabolic enzymes like trypanothione reductase, a key enzyme in tropical disease parasites nih.govnih.gov.

Kinetic analysis would be crucial to understand the mechanism of inhibition. Such studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its binding site and interaction with the enzyme-substrate complex. While specific kinetic data for this compound is not available, a hypothetical kinetic analysis might resemble the data presented in Table 1, illustrating how inhibition constants (Ki) and IC50 values are typically reported.

Table 1: Hypothetical In Vitro Enzymatic Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Kinase A | Competitive | 15.2 | 7.8 |

| Protease B | Non-competitive | 22.5 | 18.3 |

| NMT | Competitive | 8.9 | 4.1 |

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Beyond enzymatic inhibition, thiochromenone derivatives may exert their effects through interactions with specific receptors. Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets. For example, some thiochromane derivatives have been studied for their anti-estrogenic properties, suggesting interaction with hormone receptors nih.gov.

A comprehensive receptor binding profile for this compound would involve screening against a broad panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki) from radioligand binding assays. A hypothetical binding profile is presented in Table 2, showcasing the kind of data generated in such studies.

Table 2: Hypothetical Receptor Binding Profile

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Adrenergic Receptor α1 | >10,000 | - |

| Dopamine Receptor D2 | 850 | Antagonist |

| Serotonin Receptor 5-HT2A | 520 | Inverse Agonist |

| GluA2 Receptor | 1200 | Modulator |

Cellular Pathway Modulation and Investigation of Intracellular Signaling Cascades

The biological activity of a compound is ultimately manifested through its modulation of cellular pathways. Thiochromenone derivatives have been shown to influence key signaling cascades involved in cell growth, proliferation, and apoptosis rsc.org. For instance, some derivatives are known to interfere with pathways like the ERK–MAPK signaling cascade rsc.org.

Investigation into the effects of this compound on intracellular signaling would involve a variety of cell-based assays. Techniques such as Western blotting, reporter gene assays, and phospho-protein arrays would be employed to determine the compound's impact on protein expression and phosphorylation status within specific pathways. For example, studies might reveal an increase in reactive oxygen species (ROS) levels, leading to mitochondrial perturbation and subsequent cell death, a mechanism observed in some thiochromenone 1,1-dioxide derivatives nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are pivotal in optimizing the potency and selectivity of a lead compound. For the this compound scaffold, systematic modifications of its key functional groups would provide valuable insights into the molecular features required for biological activity.

The presence and position of a halogen atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom at the C2 position of the thiochromenone core is expected to impact its lipophilicity and electronic properties, which in turn can affect membrane permeability and binding interactions.

SAR studies would involve replacing the bromine atom with other halogens (F, Cl, I) or with non-halogen substituents (e.g., methyl, methoxy) to probe the effect of size, electronegativity, and hydrogen bonding capacity on biological activity. It has been observed in related flavonoid structures that halogenation can enhance antibacterial activity, with the effect potentially increasing with the electronegativity of the halogen nih.gov. Table 3 outlines a hypothetical SAR study for modifications at the C2 position.

Table 3: Hypothetical SAR of C2-Substituted 3-amino-4H-thiochromen-4-one Derivatives

| C2-Substituent | Biological Activity (IC50, µM) |

|---|---|

| -Br | 15.2 |

| -Cl | 12.8 |

| -F | 25.1 |

| -I | 18.5 |

| -CH3 | 33.7 |

The amino group at the C3 position offers a prime site for modification to explore its role in target engagement. The basicity and hydrogen-bonding capability of the amino group can be critical for interactions with amino acid residues in a binding pocket.

Modifications could include acylation, alkylation, or conversion to other nitrogen-containing functional groups (e.g., amides, sulfonamides). These changes would alter the steric and electronic profile of the C3 position, potentially leading to enhanced potency or altered target selectivity. For instance, the introduction of hydroxyl and amino groups on a thiochromene scaffold was found to enhance water solubility and favor strong π-stacking interactions in one study nih.gov.

For example, the introduction of electron-withdrawing groups on the thiochroman-4-one ring has been shown to enhance antifungal activity nih.gov. Furthermore, oxidation of the sulfur to a sulfone (thiochromen-4-one 1,1-dioxide) has been demonstrated to be a successful strategy in developing potent agents against tropical diseases nih.gov. These findings suggest that modifications to the core of this compound could be a fruitful avenue for optimizing its biological profile.

Advanced Applications and Research Utility of 3 Amino 2 Bromo 4h Thiochromen 4 One and Its Derivatives

Utility as a Versatile Building Block in Complex Heterocyclic Synthesis

The 3-amino-2-bromo-4H-thiochromen-4-one molecule is a highly functionalized platform for the synthesis of complex heterocyclic systems. The presence of multiple reactive sites—the amino group, the bromo group, the enone system, and the thioether—allows for a wide range of chemical transformations. Thiochroman-4-ones, the saturated analogues, are well-established precursors for a multitude of heterocyclic rings, including pyrazoles, imidazoles, thiazoles, pyridines, and thiazepines, underscoring the synthetic potential of the unsaturated thiochromen-4-one core. researchgate.net

The bromo substituent at the C-2 position is a key functional group for elaboration. It can serve as a leaving group in various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aryl or alkyl substituents. nih.gov For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to construct 2-aryl-4H-thiochromen-4-one derivatives, demonstrating the feasibility of C-C bond formation at this position. nih.gov Furthermore, the bromine atom facilitates reactions that lead to the formation of novel fused heterocyclic systems. For example, the reaction of 3-bromothiochroman-4-ones with substituted thioureas can yield 2-amino-4H-benzothiopyrano[4,3-d]thiazoles. researchgate.net

The amino group at the C-3 position offers another handle for synthetic diversification. It can act as a nucleophile or be transformed into other functional groups to build additional rings. This versatility allows for the construction of annulated systems, such as thiochromeno[4,3-b]pyridines, through Michael addition reactions followed by cyclization. researchgate.net The combination of the amino and bromo groups provides a unique opportunity for sequential or one-pot reactions to rapidly assemble complex molecular architectures.

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-Bromothiochroman-4-one | Condensation with Thiourea | Benzothiopyrano[4,3-d]thiazole | researchgate.net |

| 3-Arylidenethiochroman-4-one | Michael Addition/Cyclization | Thiochromeno[4,3-b]pyridine | researchgate.net |

| 2-Sulfinyl-thiochromone | Palladium-catalyzed Cross-Coupling | 2-Aryl-4H-thiochromen-4-one | nih.gov |

| 3-Arylidenethiochromanone | Cyclocondensation with Hydrazine | Thiochromeno[4,3-c]pyrazole | researchgate.net |

Development as Fluorescent Probes or Bioreactive Tools for Research

The inherent photophysical properties of the thiochromene scaffold make it an attractive core for the development of fluorescent probes and bioreactive tools. preprints.orgpreprints.org These compounds can be engineered to exhibit changes in their fluorescence upon interaction with specific biological targets or analytes.

Research has shown that thiochromenone derivatives can be developed into fluorescent probes for biological imaging. For example, a class of (thio)chromenone derivatives was identified as ligands for the urokinase-type plasminogen activator receptor (uPAR), a glycoprotein (B1211001) that is overexpressed in many cancers. Within this class of compounds, a specific derivative was discovered to be an uPAR-targeting fluorescent probe capable of selectively binding to the membrane-bound receptor, which could provide valuable insights into its role in cancer metastasis.

Furthermore, the reactivity of the thiochromene core can be harnessed to create "turn-on" fluorescent probes. These probes are designed to be non-fluorescent initially but become highly fluorescent after a specific chemical reaction. This principle has been applied in the development of probes for biologically important thiols like cysteine. The mechanism often involves a thiol-chromene click reaction, where the nucleophilic addition of the thiol to the α,β-unsaturated ketone system of the chromene triggers a change in the electronic structure of the molecule, leading to the activation of fluorescence.

Exploration in Materials Science: Development of Functional Organic Materials

The unique electronic and optical properties of sulfur-containing heterocycles have drawn interest in the field of materials science, particularly for applications in organic electronics. preprints.orgpreprints.org Sulphur-fused heterocyclic derivatives are considered appealing building blocks for a new generation of luminogens used in organic light-emitting diodes (OLEDs). rsc.org The sulfur atom, with its lone pairs of electrons and empty d-orbitals, can be oxidized to form electron-deficient sulfoxide (B87167) or sulfone groups, which can facilitate electron injection and transport in electronic devices. rsc.org

While research specifically on this compound for materials applications is not extensively documented, the general properties of the thiochromenone scaffold suggest its potential in this area. The conjugated π-system of the thiochromenone core is responsible for its optical properties, which can be fine-tuned by introducing various substituents. preprints.orgelifesciences.orgpreprints.org The amino group at the C-3 position and the potential for substitution at the C-2 position (by replacing the bromine) allow for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is a critical aspect in the design of materials for OLEDs, where precise energy level alignment is required for efficient device performance. rsc.orgresearchgate.net The development of thiochromenone-based materials could lead to novel emitters or host materials for phosphorescent OLEDs. researchgate.net

Potential Role in Catalysis or Organocatalysis Research

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly expanding area of research. While the direct application of this compound as a catalyst has not been extensively reported, its structural features suggest potential avenues for exploration. The molecule contains both a Lewis basic site (the amino group) and potentially a Lewis acidic interaction site through hydrogen bonding, features often found in bifunctional organocatalysts.

Research in organocatalysis has demonstrated the use of catalysts to facilitate the synthesis of thiochromene and thiochroman (B1618051) derivatives. For instance, amidine-based catalysts have been used to synthesize 3-unsubstituted thiochromenes via a hetero-Diels–Alder reaction. Similarly, organocatalytic stereoselective domino reactions have been developed to produce complex thiochromans. These studies highlight the amenability of the thiochromene scaffold to organocatalytic transformations, but the reverse role—the thiochromenone as the catalyst—remains a largely unexplored research area. Given the stability and tunable electronic properties of the thiochromenone ring system, derivatives could potentially be designed to act as novel scaffolds for organocatalytic applications.

Design of Advanced Ligands for Metal Coordination Chemistry Studies

The this compound scaffold possesses multiple heteroatoms that can act as coordination sites for metal ions, making it an excellent candidate for the design of advanced ligands in coordination chemistry. Thiol-containing amino acids are known to be versatile chelating ligands due to the presence of soft (thiolate) and hard (amine, carboxylate) Lewis bases, allowing them to bind to a wide range of metals. Similarly, the thiochromenone derivative offers several potential binding sites: the nitrogen atom of the amino group, the sulfur atom of the thioether ring, and the oxygen atom of the carbonyl group.

This poly-functionality allows the ligand to coordinate to metal ions in various modes, such as monodentate, bidentate, or even as a bridging ligand to form polynuclear complexes. The coordination of metal ions to related chromone-based ligands has been reported. For example, a ligand derived from 3-formylchromone was used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), with the resulting complexes exhibiting octahedral or tetrahedral geometries. Coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one have also been synthesized, where the ligand coordinates through the deprotonated hydroxyl group and an oxygen from the nitro group.

The specific electronic and steric properties of this compound and its derivatives can be tuned to influence the geometry, stability, and reactivity of the resulting metal complexes. This tunability is valuable for applications in catalysis, materials science, and bioinorganic chemistry.

| Potential Donor Atom | Functional Group | Lewis Base Character | Potential Coordination Mode |

|---|---|---|---|

| Nitrogen | C3-Amino | Hard | Monodentate, Bidentate (with O or S) |

| Oxygen | C4-Carbonyl | Hard | Monodentate, Bidentate (with N) |

| Sulfur | Thioether Ring | Soft | Monodentate, Bridging |

Future Directions and Emerging Research Avenues for 3 Amino 2 Bromo 4h Thiochromen 4 One Research

The unique structural characteristics of 3-amino-2-bromo-4H-thiochromen-4-one, featuring a thiochromenone core with both an electron-donating amino group and an electron-withdrawing bromo group, position it as a versatile scaffold for further chemical and biological exploration. The future of research on this compound and its analogues is poised to expand into several key areas, driven by advancements in synthetic chemistry, computational science, and chemical biology.

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-bromo-4H-thiochromen-4-one, and how can purity be validated?

The synthesis typically involves bromination of a thiochromenone precursor followed by amination. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere at 0–5°C to minimize side reactions .

- Amination : Introduce the amino group via nucleophilic substitution using ammonia or protected amines (e.g., Boc-protected intermediates) under reflux in ethanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using -/-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

- Crystallization : Use slow evaporation of a saturated DMSO/ethanol solution at 4°C.

- Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure Solution : Use SHELXS-97 for phase determination via direct methods and refine with SHELXL-2018/3 (full-matrix least-squares on ) .

- Validation : Check for disorder using PLATON and validate geometry with Mercury (RMSD < 0.01 Å for bond lengths) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be reconciled?

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition, cell viability, and molecular docking) .

- Structure-Activity Relationship (SAR) Analysis : Compare bromine’s electronic effects (e.g., σ values) with bioactivity trends. Bromine’s electronegativity may enhance binding to cysteine-rich targets but reduce solubility .

- Control Experiments : Test metabolites or degradation products (e.g., deaminated or debrominated analogs) to rule out artifactual activity .

Q. What challenges arise in refining the X-ray structure of halogenated thiochromenones, and how are they addressed?

Key challenges and solutions:

- Disorder in Bromine Substituents : Apply restraints (ISOR, DELU) in SHELXL to model thermal motion. Use Hirshfeld surface analysis to confirm packing effects .

- Hydrogen Bonding Ambiguity : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to optimize H-atom positions and compare with experimental data .